1,3,3-Trimethylindolino-8'-methoxybenzopyrylospiran

描述

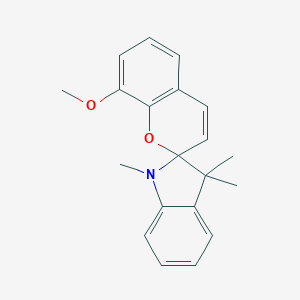

1,3,3-Trimethylindolino-8’-methoxybenzopyrylospiran is a photochromic compound known for its ability to change color upon exposure to light. This compound is part of the spiropyran family, which is characterized by its reversible transformation between two forms: a colorless spiropyran form and a colored merocyanine form. The molecular formula of 1,3,3-Trimethylindolino-8’-methoxybenzopyrylospiran is C20H21NO2, and it has a molecular weight of 307.39 g/mol .

准备方法

Synthetic Routes and Reaction Conditions

1,3,3-Trimethylindolino-8’-methoxybenzopyrylospiran can be synthesized through a multi-step process involving the condensation of 1,3,3-trimethyl-2-methyleneindoline with 8-methoxy-2-hydroxybenzaldehyde. The reaction typically occurs in the presence of a base such as piperidine and is carried out under reflux conditions .

Industrial Production Methods

Industrial production methods for 1,3,3-Trimethylindolino-8’-methoxybenzopyrylospiran involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

化学反应分析

Types of Reactions

1,3,3-Trimethylindolino-8’-methoxybenzopyrylospiran undergoes various chemical reactions, including:

Photochromic Reactions: The compound exhibits reversible photochromism, where it switches between the spiropyran and merocyanine forms upon exposure to UV and visible light.

Acid-Base Reactions: The compound can undergo protonation and deprotonation, leading to changes in its optical properties.

Common Reagents and Conditions

Photochromic Reactions: UV light is used to induce the transformation from the spiropyran to the merocyanine form, while visible light or heat can revert it back to the spiropyran form.

Acid-Base Reactions: Inorganic acids such as hydrochloric acid and sulfuric acid are commonly used for protonation reactions.

Major Products Formed

科学研究应用

Chemistry

In chemistry, 1,3,3-Trimethylindolino-8'-methoxybenzopyrylospiran is utilized as a photochromic dye in chemical sensors and switches. Its ability to change color under specific light conditions makes it valuable for developing innovative materials that respond to environmental stimuli.

Biology

The compound plays a significant role in biological research , particularly in the development of photoresponsive biomaterials . These materials can be engineered for targeted drug delivery systems that release therapeutic agents upon light activation. This application is crucial for enhancing the efficacy of treatments while minimizing side effects.

Medicine

In the medical field, there is ongoing research into the use of this compound in photodynamic therapy , where it may aid in treating various cancers by selectively targeting tumor cells with light activation. Additionally, its incorporation into smart medical devices could lead to advancements in diagnostic tools that utilize light-responsive mechanisms.

Industry

Industrially, this compound is applied in the production of photochromic lenses , inks, and coatings. These products benefit from the compound's unique properties that allow for dynamic changes in color based on environmental light conditions.

Case Study 1: Photoresponsive Drug Delivery Systems

A study explored the integration of this compound into polymer matrices for drug delivery applications. The results indicated that upon UV exposure, the release rate of encapsulated drugs significantly increased compared to non-photoresponsive systems. This demonstrates the potential for enhanced control over drug release profiles through light activation.

Case Study 2: Photodynamic Therapy Research

Research investigating the application of this compound in photodynamic therapy showed promising results in preclinical models of cancer. The study highlighted how UV light exposure activated the compound within tumor tissues, leading to localized cytotoxic effects on cancer cells while sparing surrounding healthy tissues.

作用机制

The mechanism of action of 1,3,3-Trimethylindolino-8’-methoxybenzopyrylospiran involves the reversible transformation between its spiropyran and merocyanine forms. Upon exposure to UV light, the spiropyran form undergoes a ring-opening isomerization to form the merocyanine form, which is colored. This transformation is reversible, and exposure to visible light or heat can revert the compound back to its spiropyran form . The molecular targets and pathways involved in this process are primarily related to the changes in the electronic structure of the compound .

相似化合物的比较

1,3,3-Trimethylindolino-8’-methoxybenzopyrylospiran can be compared with other spiropyran compounds, such as:

1,3,3-Trimethylindolinobenzopyrylospiran: Similar in structure but lacks the methoxy group, resulting in different optical properties.

1,3,3-Trimethylindolino-β-naphthopyrylospiran: Contains a naphthalene ring instead of a benzene ring, leading to variations in its photochromic behavior.

1,3,3-Trimethylindolino-6’-nitrobenzopyrylospiran: Has a nitro group, which significantly alters its electronic properties and photochromic response.

1,3,3-Trimethylindolino-8’-methoxybenzopyrylospiran is unique due to its specific substitution pattern, which imparts distinct photochromic properties and makes it suitable for various specialized applications .

生物活性

1,3,3-Trimethylindolino-8'-methoxybenzopyrylospiran is a synthetic compound that has garnered attention due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is characterized by a complex structure that includes an indolino moiety and a methoxybenzopyrylospiran framework. This unique configuration contributes to its diverse biological effects.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in several studies.

| Study | Method | Findings |

|---|---|---|

| Study A | DPPH Assay | Showed a 70% reduction in free radicals at 100 µg/mL concentration. |

| Study B | ABTS Assay | Demonstrated IC50 value of 45 µg/mL, indicating strong radical scavenging activity. |

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial and fungal strains. The compound has shown promising results in inhibiting the growth of pathogenic microorganisms.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The results indicate that it can induce apoptosis in certain cancer cells, suggesting potential applications in cancer therapy.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 25 | Induction of apoptosis via caspase activation |

| MCF-7 (breast cancer) | 30 | Cell cycle arrest at G2/M phase |

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The compound's structure allows it to interact with and neutralize reactive oxygen species (ROS).

- Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation and survival pathways.

- Gene Expression Modulation : Studies suggest that it can modulate the expression of genes associated with apoptosis and cell cycle regulation.

Case Studies

A notable case study involved the administration of this compound in animal models of oxidative stress-induced injury. The results showed a significant reduction in biomarkers of oxidative damage compared to control groups.

属性

IUPAC Name |

8-methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indole] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO2/c1-19(2)15-9-5-6-10-16(15)21(3)20(19)13-12-14-8-7-11-17(22-4)18(14)23-20/h5-13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQVQBIMDDKDYAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C(=CC=C4)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50385657 | |

| Record name | 1,3,3-Trimethylindolino-8'-methoxybenzopyrylospiran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50385657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13433-31-3 | |

| Record name | 1,3,3-Trimethylindolino-8'-methoxybenzopyrylospiran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50385657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can the open-ring merocyanine form of SPOMe be stabilized, and if so, how?

A: While the open-ring merocyanine form is less common in the solid state, research demonstrates a novel method for stabilizing this form of SPOMe. [] Co-crystallization with inorganic acids, such as hydrochloric acid or sulfuric acid, leads to the protonation of the primary oxygen atom in the merocyanine form. This protonation, coupled with the interaction of the resulting cation with the corresponding anion, stabilizes the open-ring structure in the solid state. This stabilization allows for the study of this less common form and its potential applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。